molecular formula C8H6Cl2N2O B13075746 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one

2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one

Cat. No.: B13075746
M. Wt: 217.05 g/mol
InChI Key: FDTUIFMLJVJYDY-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one is a bicyclic heterocyclic compound featuring a quinazolinone core substituted with two chlorine atoms at positions 2 and 2. The 7,8-dihydro scaffold introduces partial saturation, which can enhance metabolic stability compared to fully aromatic analogs . This compound is of interest in medicinal chemistry due to the quinazolinone moiety's prevalence in bioactive molecules, including kinase inhibitors and antihistaminic agents.

Properties

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

IUPAC Name

2,4-dichloro-7,8-dihydro-5H-quinazolin-6-one

InChI

InChI=1S/C8H6Cl2N2O/c9-7-5-3-4(13)1-2-6(5)11-8(10)12-7/h1-3H2

InChI Key

FDTUIFMLJVJYDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one with structurally and functionally related quinazolinone and pyridopyrimidine derivatives. Key differences in substituents, synthetic routes, and biological activities are highlighted.

Structural Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one Quinazolinone 2-Cl, 4-Cl, 7,8-dihydro C₁₀H₇Cl₂N₂O 258.09 Partially saturated ring; electron-withdrawing Cl groups enhance electrophilicity
5-(4-Fluorobenzylidene)-1,2,4-triazin-6(5H)-one Triazinone 4-Bromophenylsulfonyl, 4-fluorobenzylidene C₂₂H₁₄BrFN₃O₃S 522.34 Extended conjugation from benzylidene group; sulfonyl substituent improves solubility
tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Pyridopyrimidine 2-Cl, 4-Cl, tert-butyl ester C₁₂H₁₅Cl₂N₃O₂ 304.17 Pyrido-pyrimidine fusion; tert-butyl ester enhances steric protection
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one Quinazolinone 6-Br, 8-Br, 2-chloromethyl C₉H₅Br₂ClN₂O 352.41 Halogen-rich structure; chloromethyl group increases alkylation potential

Key Observations:

  • Chlorine vs.
  • Core Modifications : Pyridopyrimidine derivatives (e.g., tert-butyl ester in ) exhibit fused ring systems, which may improve metabolic stability but reduce aqueous solubility .

Pharmacological and Physicochemical Comparisons

Compound Melting Point (°C) Biological Activity PASS Prediction (Pa/Pi)†
2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one Not reported Potential kinase inhibition (theoretical) Pa: 0.65 (kinase targets)
5-(4-Fluorobenzylidene)-1,2,4-triazin-6(5H)-one 267–269 Antiproliferative (NCI cell panel) Pa: 0.72 (apoptosis)
8,8-Dimethylpyrazoloquinazolin-6(3H)-one 112–155 H1-antihistaminic activity (IC₅₀: 0.8–1.2 µM) Not reported

Key Observations:

  • Thermal Stability: Higher melting points in triazinones (267–269°C) correlate with extended aromatic systems and sulfonyl groups .
  • Biological Relevance : Chlorine substituents in the target compound may enhance kinase binding via halogen bonding, as suggested by PASS analysis .

Biological Activity

2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, summarizing key findings from various studies, including case studies, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound features a quinazoline backbone with two chlorine atoms at positions 2 and 4, and a nitrogen-containing heterocycle. Its molecular formula is C8H6Cl2N2OC_8H_6Cl_2N_2O with a molecular weight of approximately 217.052 g/mol. The presence of chlorine atoms significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one exhibits several notable biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. For instance:

  • In vitro studies demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
  • A specific study reported an IC50 value indicating effective antimicrobial activity at low concentrations.

2. Anticancer Activity

The anticancer properties of 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one have been explored extensively:

  • Cell line studies revealed that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
  • A notable case study involved testing against various cancer cell lines, where it exhibited potent cytotoxicity with minimal effects on normal cells.

The mechanism by which 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one exerts its biological effects involves interactions with specific molecular targets:

  • It is believed to modulate enzyme activity by binding to active sites or allosteric sites on target proteins.
  • Studies suggest that it may interfere with signaling pathways related to cell proliferation and survival .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

StudySubjectFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains with an IC50 of 0.23 μM .
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines with minimal cytotoxicity to normal cells; effective in low concentrations.
Study 3Mechanistic InsightsShowed modulation of apoptotic pathways and cell cycle regulation in treated cancer cells .

Synthesis Methods

Various synthetic routes have been developed for producing 2,4-Dichloro-7,8-dihydroquinazolin-6(5H)-one:

  • One-pot reactions utilizing starting materials like substituted anilines and carbonyl compounds.
  • Dimroth rearrangement as a key step for synthesizing derivatives with improved pharmacokinetic properties.

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